Head-to-Head LC‑MS/MS Validation: Recovery and Precision of Clonidine-d4 vs. Clonidine
A validated LC‑MS/MS method using Clonidine-d4 as internal standard reported an extraction recovery of 95% for clonidine and 90% for Clonidine-d4 from human serum [1]. Inter‑day precision (RSD) was <6.4% and accuracy (RE) <7.9% across quality control samples, with a lower limit of quantitation (LLOQ) of 10 pg/mL [1]. These metrics directly compare the performance of Clonidine-d4 against the unlabeled analyte, establishing the deuterated compound's suitability for ultra‑sensitive quantitation.
| Evidence Dimension | Extraction recovery and method precision/accuracy |
|---|---|
| Target Compound Data | Recovery: 90%; inter‑day RSD <6.4%; inter‑day RE <7.9% |
| Comparator Or Baseline | Clonidine (unlabeled): recovery 95%; same precision/accuracy metrics |
| Quantified Difference | Recovery difference of 5 percentage points; equivalent precision/accuracy |
| Conditions | Human serum, liquid/liquid extraction, LC‑MS/MS with Betasil silica column |
Why This Matters
Demonstrates that Clonidine-d4 can serve as a reliable internal standard to correct for extraction variability and matrix effects, enabling accurate quantitation at pg/mL levels required for clinical pharmacokinetic studies.
- [1] W. Shou, et al. Development and validation of a liquid chromatography–tandem mass spectrometry method, using silica column and aqueous-organic mobile phase, for the analysis of clonidine as low as 10 pg/mL in human serum. Journal of Liquid Chromatography & Related Technologies, 2002. View Source
